

Application Notes and Protocols: cis-VZ185

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Compound of Interest

Compound Name: *cis-VZ185*

Cat. No.: *B2814098*

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Introduction

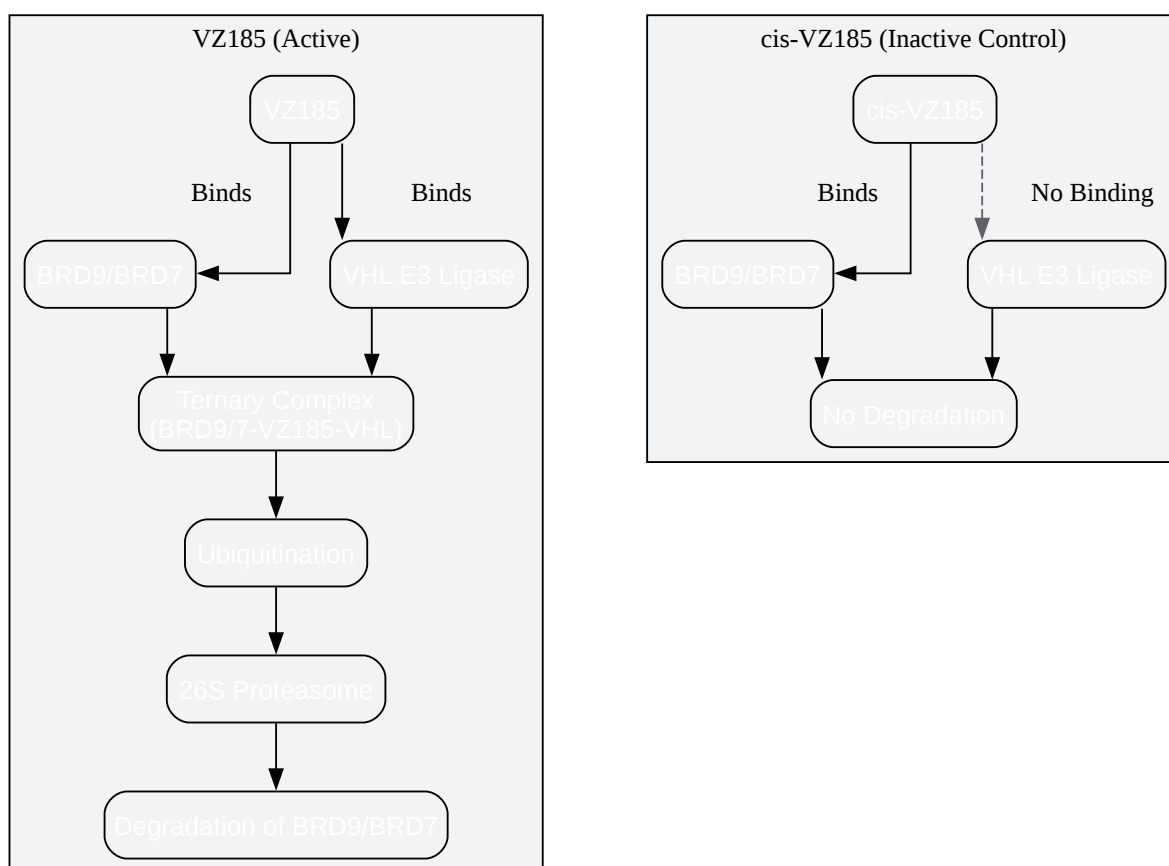
cis-VZ185 is the inactive diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.^{[1][2][3]} VZ185 functions by tethering these target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.^{[1][4]} In contrast, **cis-VZ185**, while capable of binding to the bromodomains of BRD7 and BRD9, is unable to recruit the VHL E3 ligase.^{[2][5]} This makes **cis-VZ185** an ideal negative control for experiments investigating the effects of BRD7 and BRD9 degradation by VZ185, allowing researchers to distinguish between effects caused by protein degradation and those arising from mere bromodomain occupancy.

Mechanism of Action

VZ185 is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD7 and BRD9 and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker. This dual binding induces the formation of a ternary complex between the target protein (BRD7/BRD9), VZ185, and the VHL E3 ligase. This proximity facilitates the transfer of

ubiquitin from the E3 ligase to the target protein. Poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the 26S proteasome.

cis-VZ185 lacks the ability to form a stable ternary complex with the VHL E3 ligase, and therefore does not induce the degradation of its target proteins.



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Figure 1: Mechanism of action of VZ185 and **cis-VZ185**.

Quantitative Data

The following tables summarize the key quantitative data for VZ185. As **cis-VZ185** is the inactive control, degradation and binding metrics related to VHL recruitment are not applicable (n.d.).

Table 1: In Vitro Degradation of BRD7 and BRD9 by VZ185

| Cell Line | Protein | Assay | DC ₅₀ (nM) | D _{max} (%) | Time (h) |
|-----------|------------|---------------------------|-----------------------|----------------------|----------|
| RI-1 | BRD9 | Western Blot | 1.8 | >95 | 8 |
| RI-1 | BRD7 | Western Blot | 4.5 | >95 | 8 |
| HEK293 | HiBiT-BRD9 | Live-cell Luminescence | 4.0 | - | - |
| HEK293 | HiBiT-BRD7 | Live-cell Luminescence | 34.5 | - | - |
| EOL-1 | BRD9 | WES degradation | 2.3 | - | 18 |
| A-204 | BRD9 | WES degradation | 8.3 | - | 18 |

Table 2: Binding Affinities and Ternary Complex Formation of VZ185

| Parameter | Assay | K _e (nM) |
|--|-------|---------------------|
| VHL Binary Binding | ITC | 26 ± 9 |
| VHL Binary Binding | FP | 35 ± 5 |
| BRD9-BD Binary Binding | ITC | 5.1 ± 0.6 |
| VHL Ternary Binding (in presence of BRD9-BD) | ITC | 27 ± 3 |
| VHL Ternary Binding (in presence of BRD9-BD) | FP | 35 ± 6 |

Table 3: In Vitro Pharmacokinetic Properties of VZ185

| Parameter | Species | Value |
|----------------------------|--------------|---------------|
| Plasma Stability | Human, Mouse | High |
| Microsomal Stability | Human, Mouse | High |
| Aqueous Kinetic Solubility | - | up to ~100 μM |

Table 4: Cell Viability

| Cell Line | EC ₅₀ (nM) |
|-----------|-----------------------|
| EOL-1 | 3.4 |
| A-204 | 39.8 |

Experimental Protocols

The following are generalized protocols based on the available literature. For specific applications, optimization may be required.

Protocol 1: Cell Culture and Treatment

- Cell Lines: RI-1, HEK293, EOL-1, or A-204 cells can be used.

- Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment:
 - Prepare stock solutions of VZ185 and **cis-VZ185** in DMSO.
 - On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture media.
 - Replace the existing media of the cells with the media containing the compounds or DMSO as a vehicle control.
 - Incubate the cells for the desired time points (e.g., 2, 4, 8, or 24 hours).[1]

Protocol 2: Western Blotting for Protein Degradation

- Cell Lysis:
 - After treatment, wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[1]
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., β -actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein levels relative to the loading control and the DMSO-treated control.

Protocol 3: Multiplexed Isobaric Tagging Mass Spectrometry for Proteome-wide Selectivity

- Cell Treatment and Lysis:
 - Treat RI-1 cells in triplicate with DMSO, 100 nM VZ185, or 100 nM **cis-VZ185** for 4 hours. [\[1\]](#)[\[2\]](#)
 - Harvest and lyse the cells as described in Protocol 2.
- Protein Digestion and Labeling:
 - Quantify the protein in each lysate.
 - Reduce, alkylate, and digest the proteins with trypsin.
 - Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.

- LC-MS/MS Analysis:
 - Combine the labeled peptide samples.
 - Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
 - Identify and quantify proteins across the different treatment groups.
 - Perform statistical analysis to identify proteins with significant changes in abundance in the VZ185-treated samples compared to the DMSO and **cis-VZ185**-treated samples.

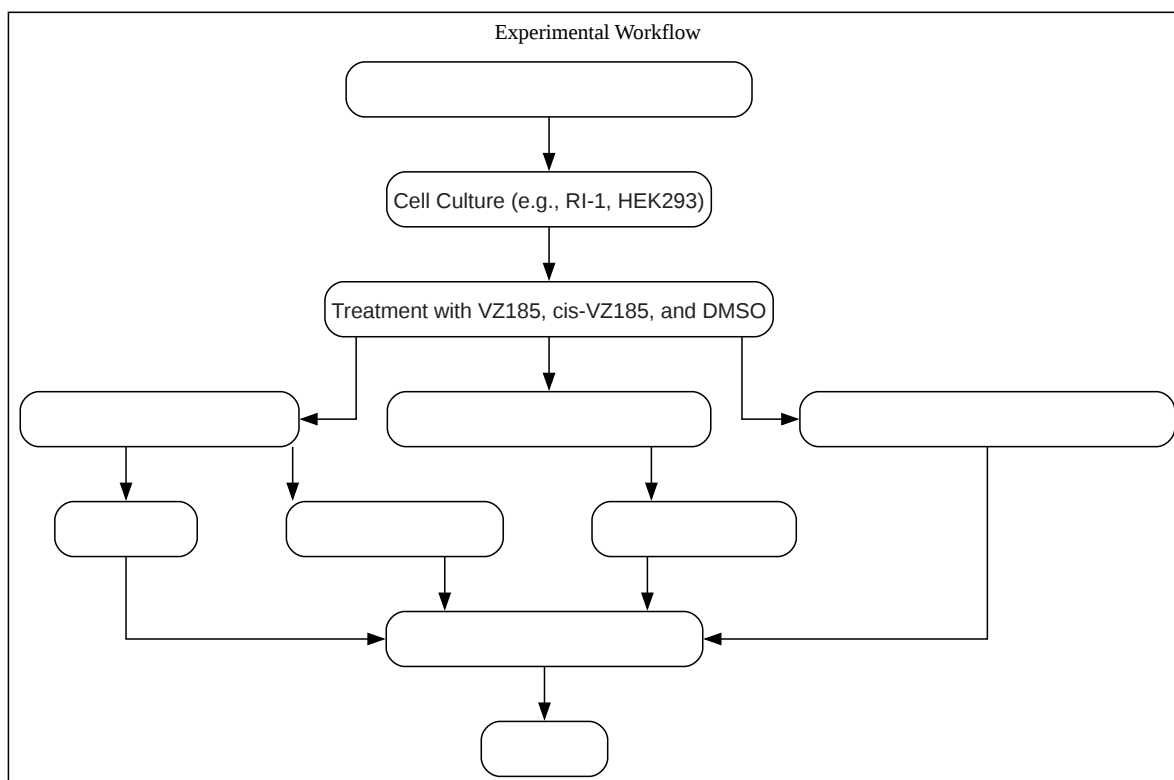
Protocol 4: Live-Cell Kinetic Degradation Assay (HiBiT Assay)

- Cell Line Generation:
 - Use CRISPR/Cas9 to endogenously tag BRD7 and BRD9 with HiBiT in HEK293 cells.[\[1\]](#)
- Assay Procedure:
 - Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
 - Add VZ185 or **cis-VZ185** at various concentrations.
 - Add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol.
 - Monitor luminescence over time using a plate reader.
- Data Analysis:
 - Normalize the luminescence signal to a time-zero reading or a vehicle control.

- Calculate the DC_{50} values and degradation rates from the time-course data.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of VZ185 and utilizing **cis-VZ185** as a negative control.



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Figure 2: General experimental workflow for VZ185 studies.

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